Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate
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Description
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound . The molecule contains a total of 40 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine . It consists of 21 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of a similar compound, 4-(4-N,N-Dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC), was achieved via the multi-component reaction of indane-1,3-dione with 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and ammonium acetate .Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a related compound, DDPC, exhibits a red shift in its emission spectrum as the solvent polarity increases. This indicates a large change in the dipole moment upon excitation due to intramolecular charge transfer within the excited DDPC molecules .Scientific Research Applications
Synthesis and Properties
Synthesis of Pyrimidine Derivatives : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is used in the synthesis of pyrimidine derivatives, including 1,3-disubstituted 5-dimethylaminouracils and 5-dimethylamino-6-ethyluracils, with applications in pharmacology (Senda, Hirota, & Notani, 1974).
Development of Fluorescent Molecular Probes : This compound contributes to the synthesis of new fluorescent solvatochromic dyes, offering potential in the development of sensitive fluorescent molecular probes for biological and process studies (Diwu et al., 1997).
Applications in Biological Studies
Antitumor Agents : this compound is involved in the creation of compounds with in vivo antitumor activity. These compounds are significant for their binding properties to DNA and potential effectiveness against solid tumors (Denny, Atwell, Rewcastle, & Baguley, 1987).
Photoreactions in Chemistry : The compound has been studied in the context of photoreactions, such as the synthesis of azalactones via remote hydrogen transfer, highlighting its role in photochemical processes (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Antidepressant Activity : It's used in the synthesis of compounds tested for inhibiting brain imipramine receptor binding and neurotransmitter uptake, showing potential for antidepressant activity (Yardley et al., 1990).
Other Chemical Applications
- Synthesis of Novel Compounds : this compound is integral in the synthesis of various novel compounds, such as isoquinolino[5,4-ab]phenanthridine derivatives, expanding the range of chemical structures available for various applications (Tsai et al., 2018).
Properties
IUPAC Name |
ethyl 5-[4-(dimethylamino)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-19-15(18)7-5-6-14(17)12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGCAKNFKTAOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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